5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
5-[1-(2-Fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a piperidine ring substituted with a 2-fluorobenzoyl group and a 4-methoxybenzyl moiety at positions 1 and 4 of the triazolone core, respectively. Its structural features, including the electron-withdrawing fluorine atom and electron-donating methoxy group, influence its physicochemical properties and biological interactions. Below, we compare this compound with structurally related analogs to highlight key differences in synthesis, substituent effects, and bioactivity.
Properties
IUPAC Name |
3-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJSJUHGMMTQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and the piperidine intermediate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction.
Formation of the Triazolone Moiety: The final step involves the formation of the triazolone ring through a cyclization reaction involving hydrazine and an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications in the Benzoyl Group
The 2-fluorobenzoyl group in the target compound distinguishes it from analogs with alternative aromatic or heteroaromatic substituents:
Analysis :
- Fluorine vs. Chlorine: The 2-fluorobenzoyl group provides moderate electron-withdrawing effects, enhancing binding affinity to target enzymes without excessive steric bulk.
- Di- vs. Mono-Fluorination: The 2,6-difluorobenzoyl derivative () may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism, a common issue with mono-fluorinated aromatics .
Modifications in the Benzyl Group
The 4-methoxybenzyl group is critical for solubility and target engagement. Variations include:
Analysis :
- Methoxy vs. Fluoro : The 4-methoxy group improves solubility via hydrogen bonding, whereas the 4-fluorobenzyl analog (BL19961) may enhance blood-brain barrier permeability due to increased lipophilicity .
- Phenyl vs. Methoxybenzyl : Phenyl-substituted analogs (e.g., in ) exhibit lower solubility, limiting their utility in aqueous environments .
Pharmacological Activity
- Fatty Acid Synthase (FASN) Inhibition : The target compound shares structural motifs with GSK2194069, a potent FASN inhibitor featuring a benzofuranyl group and cyclopropanecarbonyl-pyrrolidine. GSK2194069’s IC₅₀ for FASN is <10 nM, while the target compound’s activity is likely modulated by its 2-fluorobenzoyl group, which may reduce steric clashes with the enzyme’s active site .
- Imaging Probes : Radiolabeled analogs like [¹¹C]5 () demonstrate utility in PET imaging, suggesting that methoxy and fluorobenzyl groups enhance target specificity and in vivo stability .
Biological Activity
5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H24FN5O
- Molecular Weight : 367.43 g/mol
The presence of the piperidine ring and the triazole moiety suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : This compound has shown significant inhibitory activity against various protein kinases, including Janus kinase (JAK) pathways. In vitro studies report IC50 values indicating effective inhibition of JAK3 and other kinases, which are crucial in inflammatory responses and cancer progression .
- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess antitumor properties. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases. The inhibition of JAK pathways is particularly relevant here, as they play a key role in mediating inflammation .
Table 1: Biological Activity Summary
Case Study 1: JAK Inhibition
A study evaluating the biological activity of compounds similar to this compound reported significant inhibition of JAK3 with an IC50 value as low as 0.36 μM. This suggests a strong potential for therapeutic applications in conditions like rheumatoid arthritis and other autoimmune diseases .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of triazole derivatives, several compounds demonstrated potent cytotoxic effects against various cancer cell lines. The study highlighted that modifications to the piperidine and triazole moieties could enhance efficacy and selectivity against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
